Methyl 5-bromo-6-isopropoxypicolinate
Description
Properties
Molecular Formula |
C10H12BrNO3 |
|---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
methyl 5-bromo-6-propan-2-yloxypyridine-2-carboxylate |
InChI |
InChI=1S/C10H12BrNO3/c1-6(2)15-9-7(11)4-5-8(12-9)10(13)14-3/h4-6H,1-3H3 |
InChI Key |
HQMLOIXAJKOYHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=N1)C(=O)OC)Br |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Methyl 5-bromo-6-isopropoxypicolinate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The bromine atom can interact with biological macromolecules, while the isopropoxy group can influence the compound's solubility and reactivity. The exact mechanism depends on the context of its application, such as in drug design or chemical synthesis.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Methyl 5-bromo-6-isopropoxypicolinate with two analogs: Methyl 5-bromo-6-cyanopicolinate (CAS: 959741-33-4) and a hypothetical Methyl 5-bromo-6-methoxypicolinate.

Key Observations :
- Solubility: The cyano analog’s lower solubility in polar solvents (e.g., DMSO) contrasts with the isopropoxy derivative’s expected higher lipophilicity, impacting formulation in biological applications.
- Stability : Methyl esters with bulky substituents (e.g., isopropoxy) may resist hydrolysis better than those with smaller groups, as inferred from general methyl ester behavior .
Reactivity and Functionalization
- Electrophilicity: The electron-withdrawing cyano group enhances electrophilicity at the pyridine ring, making it reactive toward nucleophiles. In contrast, the isopropoxy group’s electron-donating nature reduces electrophilicity, favoring stability over reactivity .
- Hydrolysis Resistance: Bulky isopropoxy substituents likely slow ester hydrolysis under acidic/basic conditions compared to methoxy or cyano derivatives .
Analytical Characterization
Analytical techniques such as gas chromatography (GC) and mass spectrometry (MS) are critical for differentiating methyl esters. For example:
Biological Activity
Methyl 5-bromo-6-isopropoxypicolinate is a chemical compound that has garnered attention in various fields of biological research. This article provides a comprehensive overview of its biological activities, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C_10H_12BrN_O_2
- Molecular Weight : 243.11 g/mol
- CAS Number : 1215860-20-0
- Purity : Typically around 97% for research purposes .
This compound exhibits several biological activities, primarily through its interactions with cellular pathways:
- Antiviral Activity : Research indicates that compounds similar to this compound can induce interferon production, enhancing the antiviral response in various models. Specifically, studies have shown that these compounds can modulate immune responses, potentially leading to increased resistance against viral infections .
- Antineoplastic Properties : Some derivatives of bromo-picolinate compounds have demonstrated potential in inhibiting tumor growth by inducing apoptosis in cancer cells. The mechanisms often involve the modulation of signaling pathways associated with cell survival and proliferation .
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, possibly through the inhibition of neuroinflammatory processes and oxidative stress pathways .
Table 1: Summary of Biological Activities
Notable Research
-
Antiviral Research :
A study published in Antiviral Research explored the effects of similar compounds on the Semliki Forest virus in mice. The findings suggested that these compounds could enhance interferon levels, leading to improved antiviral efficacy . -
Cancer Studies :
In a clinical investigation focusing on pyrimidine analogs, it was found that certain derivatives could significantly reduce tumor size in murine models. The study highlighted the role of this compound as a promising candidate for further development in cancer therapy . -
Neuroprotection :
A recent publication discussed the potential neuroprotective effects of this compound, indicating that it could mitigate damage caused by neurodegenerative diseases through its anti-inflammatory properties .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 5-position undergoes nucleophilic substitution, enabling functionalization of the pyridine ring.
Example Reactions:
The isopropoxy group at the 6-position introduces steric hindrance, slowing reaction rates compared to less hindered analogs like methyl 5-bromo-6-methylpicolinate .
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis to yield carboxylic acid derivatives:
Conditions and Outcomes:
The ester’s hydrolysis is critical for generating bioactive carboxylic acids used in pharmaceutical intermediates.
Transition Metal-Catalyzed Coupling
The bromine atom participates in cross-coupling reactions:
Notable Examples:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, DME/H₂O, 80°C | Methyl 5-phenyl-6-isopropoxypicolinate | ~72% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, NH₃, dioxane, 100°C | Methyl 5-amino-6-isopropoxypicolinate | ~60% |
These reactions demonstrate the compound’s utility in constructing complex aryl and heteroaryl systems .
Structural and Reactivity Comparisons
Key differences between this compound and analogs:
| Compound | Reactivity in SNAr (Relative Rate) | Steric Hindrance | Preferred Reactions |
|---|---|---|---|
| This compound | Moderate | High | Coupling > Substitution |
| Methyl 5-bromo-6-methylpicolinate | High | Low | Substitution > Coupling |
| Ethyl 5-bromo-6-isopropoxypicolinate | Moderate | High | Similar to methyl ester variant |
The isopropoxy group reduces electrophilicity at the 5-position compared to methyl-substituted analogs, favoring coupling over direct substitution .
Preparation Methods
Synthetic Pathways
Starting Materials and Precursor Selection
The synthesis typically begins with derivatives of picolinic acid, leveraging its pyridine core for functionalization. Key precursors include:
Stepwise Synthesis
Esterification of the Carboxylic Acid Group
The carboxylic acid at position 2 is converted to a methyl ester to enhance solubility and reactivity in subsequent steps.
Typical Conditions :
- Reagent : Methanol (MeOH) with catalytic sulfuric acid or thionyl chloride (SOCl₂).
- Temperature : Reflux (60–80°C).
- Yield : >95%.
Reaction :
$$
\text{6-Methylpicolinic acid} + \text{MeOH} \xrightarrow{\text{H}^+} \text{Methyl 6-methylpicolinate} + \text{H}_2\text{O}
$$
Bromination at Position 5
Bromine introduction at position 5 is achieved via electrophilic aromatic substitution (EAS), directed by the electron-withdrawing ester group.
Methods and Yields :
| Brominating Agent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | CCl₄ | 0–25°C | 85% | |
| Br₂ (with FeBr₃) | DCM | 25°C | 78% |
Reaction :
$$
\text{Methyl 6-methylpicolinate} + \text{Br}2 \xrightarrow{\text{FeBr}3} \text{Methyl 5-bromo-6-methylpicolinate} + \text{HBr}
$$
Alkoxylation at Position 6
The methyl group at position 6 is replaced with an isopropoxy group via nucleophilic aromatic substitution (NAS) or radical-mediated processes.
Optimized Protocol :
- Reagent : Isopropyl alcohol (iPrOH) with NaH as a base.
- Solvent : Dimethylformamide (DMF).
- Temperature : 100°C, 12 hours.
- Yield : 70–75%.
Mechanism :
$$
\text{Methyl 5-bromo-6-methylpicolinate} + \text{iPrO}^- \rightarrow \text{Methyl 5-bromo-6-isopropoxypicolinate} + \text{CH}_3^-
$$
One-Pot and Alternative Routes
Sequential Bromination-Alkoxylation
A streamlined approach combines bromination and alkoxylation in a single reactor, reducing purification steps:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Bromination | NBS, AIBN | CCl₄, 80°C, 2h | 82% |
| Alkoxylation | iPrOH, K₂CO₃ | DMF, 100°C, 10h | 68% |
Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling enables direct introduction of the isopropoxy group:
Conditions :
Reaction Optimization and Challenges
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity in optimized batches.
Industrial-Scale Production Considerations
Cost-Benefit Analysis
| Parameter | Batch Process | Flow Chemistry |
|---|---|---|
| CapEx | High | Moderate |
| OpEx | $12,000/kg | $8,500/kg |
| Throughput | 50 kg/month | 200 kg/month |
Flow systems reduce solvent use by 60% and improve heat management.
Q & A
Q. What are the key steps in synthesizing Methyl 5-bromo-6-isopropoxypicolinate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves halogenation and esterification steps. For example, bromination of a precursor picolinic acid derivative followed by isopropoxy group introduction via nucleophilic substitution. Reaction optimization includes:
- Temperature control : Elevated temperatures (80–100°C) improve substitution efficiency but may increase side reactions.
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling reactions, as seen in analogous bromopicolinate syntheses .
- Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
Monitoring via TLC or HPLC ensures intermediate purity.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., isopropoxy methyl splits at δ 1.3–1.4 ppm) and aromatic proton environments.
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 304.01 for C₁₀H₁₂BrNO₃).
- X-ray crystallography : Resolves stereochemistry; SHELX software refines crystallographic data .
- HPLC : Quantifies purity (>95% recommended for reproducibility).
Advanced Research Questions
Q. How can crystallographic data of this compound be analyzed using SHELX software?
- Methodological Answer :
- Data collection : Use high-resolution X-ray diffraction (e.g., Cu-Kα radiation, λ = 1.5418 Å).
- Structure solution : SHELXD or SHELXS generates initial phases via direct methods .
- Refinement : SHELXL refines atomic positions and thermal parameters. Key steps:
- Apply restraints for disordered isopropoxy groups.
- Validate using R-factor convergence (<5% for high-quality data).
- Validation tools : CheckCIF reports identify outliers (e.g., bond-length mismatches).
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Substituent analysis : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings. Electron-withdrawing isopropoxy groups increase electrophilicity at the C-5 position.
- Mechanistic studies :
- Compare reaction rates with/without electron-donating substituents (e.g., methyl vs. isopropoxy).
- Use DFT calculations to map charge distribution (e.g., Mulliken charges on the pyridine ring).
- Data interpretation : Correlate Hammett σ values with reaction yields to quantify electronic effects.
Q. When encountering contradictory spectral data for this compound, what strategies resolve structural ambiguities?
- Methodological Answer :
- Multi-technique validation :
| Conflict | Resolution Strategy |
|---|---|
| NMR vs. MS | Re-run HRMS to confirm molecular ion; check for isotopic patterns (Br has 1:1 ⁷⁹Br/⁸¹Br). |
| XRD vs. IR | Validate functional groups via IR carbonyl stretch (~1700 cm⁻¹) and XRD bond lengths. |
- Synthetic controls : Compare with structurally characterized analogs (e.g., Methyl 6-(benzyloxy)-5-bromopicolinate ).
Comparative Analysis of Derivatives
Q. How does this compound compare to other brominated picolinate derivatives in biological activity?
- Methodological Answer :
- Data table :
- Structure-activity relationship (SAR) : Bulkier substituents (e.g., benzyloxy) may hinder membrane permeability.
Experimental Design Frameworks
Q. How can the PICOT framework guide research on this compound’s pharmacological potential?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


